molecular formula C14H22N2O2 B7460633 1-Cyclopentyl-4-(1-pyrrolidinylcarbonyl)-2-pyrrolidinone

1-Cyclopentyl-4-(1-pyrrolidinylcarbonyl)-2-pyrrolidinone

Cat. No. B7460633
M. Wt: 250.34 g/mol
InChI Key: HAOMZOLSYLNTLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopentyl-4-(1-pyrrolidinylcarbonyl)-2-pyrrolidinone, commonly known as CPP, is a chemical compound that has been widely studied for its potential applications in scientific research. CPP is a cyclic enkephalin analog that acts as an opioid receptor antagonist. It has been shown to have several biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.

Mechanism of Action

CPP acts as an opioid receptor antagonist, binding to mu, delta, and kappa opioid receptors in the brain and blocking the effects of endogenous opioids such as enkephalins and endorphins. This mechanism of action makes CPP a valuable tool for studying the role of opioid receptors in various physiological and pathological processes.
Biochemical and Physiological Effects:
CPP has been shown to have several biochemical and physiological effects, including the inhibition of dopamine release, the modulation of GABAergic neurotransmission, and the induction of apoptosis in certain cell types. These effects make CPP a valuable tool for studying the mechanisms of action of various drugs and compounds.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CPP in laboratory experiments is its specificity for opioid receptors, which allows for more targeted investigations of the role of these receptors in various physiological and pathological processes. However, one limitation of using CPP is its potential for off-target effects, which can complicate experimental results.

Future Directions

There are several potential future directions for research on CPP and related compounds. One area of interest is the development of more selective opioid receptor antagonists, which could be used to investigate the specific roles of different opioid receptor subtypes in various physiological and pathological processes. Another area of interest is the exploration of the potential therapeutic applications of CPP and related compounds in the treatment of pain, addiction, and other disorders.

Synthesis Methods

CPP can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase synthesis. One commonly used method involves the reaction of cyclopentanone with pyrrolidine in the presence of a carbonylating agent such as phosgene. The resulting intermediate is then reacted with N-benzyloxycarbonyl-L-proline to yield CPP.

Scientific Research Applications

CPP has been used in a variety of scientific research applications, including studies on opioid receptors, pain management, and drug addiction. It has also been used as a tool for investigating the mechanisms of action of other drugs and compounds.

properties

IUPAC Name

1-cyclopentyl-4-(pyrrolidine-1-carbonyl)pyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c17-13-9-11(14(18)15-7-3-4-8-15)10-16(13)12-5-1-2-6-12/h11-12H,1-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAOMZOLSYLNTLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CC(CC2=O)C(=O)N3CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopentyl-4-(pyrrolidine-1-carbonyl)pyrrolidin-2-one

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